molecular formula C9H8BrNO B1149756 5-Bromo-1-indanone oxime CAS No. 185122-63-8

5-Bromo-1-indanone oxime

Katalognummer B1149756
CAS-Nummer: 185122-63-8
Molekulargewicht: 226.06992
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-indanone is a derivative of 1-indanone . It participates in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .


Synthesis Analysis

The synthesis of 5-Bromo-1-indanone involves various methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials . It also participates in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-indanone is C9H7BrO . Its molecular weight is 211.06 . The structure includes a bromine atom attached to an indanone ring .


Chemical Reactions Analysis

5-Bromo-1-indanone participates in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds . It also reacts with various compounds in the presence of Brønsted or Lewis acids .


Physical And Chemical Properties Analysis

5-Bromo-1-indanone is a solid at 20°C . Its melting point ranges from 126 to 129°C . Other physical properties like density, freezing point, and refractive index have also been determined .

Wissenschaftliche Forschungsanwendungen

Antiproliferative/Cytotoxic Activity

5-Bromo-1-indanone oxime has been used in the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed better or comparable activity to that of cisplatin, a common chemotherapy drug .

Acetylcholinesterase Reactivators

Oximes, including 5-Bromo-1-indanone oxime, have been studied for their significant roles as acetylcholinesterase reactivators . This makes them potentially useful in the treatment of diseases related to acetylcholinesterase, such as Alzheimer’s disease .

Anticancer and Anti-Inflammatory Potential

Oximes have been reported to have useful pharmaceutical properties, including compounds with anticancer and anti-inflammatory potential . They have been shown to inhibit over 40 different kinases, which are proteins that modify other proteins by chemically adding phosphate groups .

Kinase Inhibitors

Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . This makes them potentially useful in the treatment of diseases related to these kinases, such as cancer and inflammatory diseases .

Lipoxygenase 5 Inhibitors

Some oximes are inhibitors of lipoxygenase 5 , an enzyme involved in the metabolism of fatty acids. This could potentially make them useful in the treatment of diseases related to fatty acid metabolism, such as obesity and diabetes .

Synthesis of Biphenyl Compounds

5-Bromo-1-indanone is a 1-indanone derivative that participates in the synthesis of the imidazolyl and triazolyl substituted biphenyl compounds . These compounds have various applications in the field of medicinal chemistry .

Safety and Hazards

5-Bromo-1-indanone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

5-Bromo-1-indanone oxime is a synthetic compound that has been identified as a potent and extremely selective inhibitor of B-Raf kinase . B-Raf kinase is a protein kinase that plays a crucial role in signal transduction pathways related to cellular division and growth .

Mode of Action

The compound interacts with B-Raf kinase, inhibiting its activity. This interaction is likely due to the formation of oximes, a process where aldehydes and ketones react with hydroxylamine . The inhibition of B-Raf kinase leads to a disruption in the signal transduction pathways it is involved in, effectively halting the processes of cellular division and growth .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-1-indanone oxime is the MAPK/ERK pathway, which is involved in cell division and differentiation. By inhibiting B-Raf kinase, the compound disrupts this pathway, leading to a halt in these cellular processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and exerts a therapeutic effect .

Result of Action

The inhibition of B-Raf kinase by 5-Bromo-1-indanone oxime results in the disruption of cellular division and growth. This can lead to the cessation of the proliferation of cancer cells, making the compound a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of 5-Bromo-1-indanone oxime can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, extreme pH values could potentially affect the compound’s structure and function, while high temperatures could lead to its degradation .

Eigenschaften

IUPAC Name

(NZ)-N-(5-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVWLYRRDKFLBM-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735216
Record name N-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-indanone oxime

CAS RN

185122-63-8
Record name N-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.